Benzyl acetate

Catalog No.
S602993
CAS No.
140-11-4
M.F
C9H10O2
C9H10O2
CH3COOCH2C6H5
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl acetate

CAS Number

140-11-4

Product Name

Benzyl acetate

IUPAC Name

benzyl acetate

Molecular Formula

C9H10O2
C9H10O2
CH3COOCH2C6H5

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

QUKGYYKBILRGFE-UHFFFAOYSA-N

SMILES

CC(=O)OCC1=CC=CC=C1

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALCOHOL, ETHER
SOL IN BENZENE, CHLOROFORM
Miscible in ethanol, soluble in ethyl ether and acetone.
In water, 3.1 g/l.
3.1 mg/mL at 25 °C
Solubility in water at 20 °C: none
very slightly soluble in water, glycerol; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

Acetic Acid Phenylmethyl Ester; Benzyl Alcohol Acetate; (Acetoxymethyl)benzene; Benzyl Ethanoate; NSC 4550; Phenylmethyl Pcetate; α-Acetoxytoluene;

Canonical SMILES

CC(=O)OCC1=CC=CC=C1

Benzyl acetate is an organic compound classified as an ester, with the molecular formula C9H10O2\text{C}_9\text{H}_{10}\text{O}_2. It is synthesized through the condensation of benzyl alcohol and acetic acid, resulting in a sweet and pleasant aroma reminiscent of jasmine. This characteristic makes it popular in the fragrance and flavoring industries, where it is used in perfumes, cosmetics, and food products. Benzyl acetate is also found naturally in various flowers such as jasmine and fruits like pears and apples .

  • Generally considered safe for use in cosmetics at low concentrations [].
  • May cause skin irritation in some individuals [].
  • Combustible liquid; avoid open flames and high temperatures [].
  • Inhalation of vapors may cause respiratory irritation [].

Use as a Solvent:

Benzyl acetate is a valuable solvent for various organic compounds, including cellulose acetate and nitrate, resins, and waxes. Its non-polar nature allows it to dissolve these substances effectively. This property makes it useful in research involving the analysis, purification, and processing of these materials [Source: PubChem, National Institutes of Health (NIH) - ].

Investigation of Absorption and Metabolism:

Studies on benzyl acetate have been conducted to understand its absorption and metabolism in the body. These studies involve administering the compound to animals (typically rats) and analyzing its presence in various tissues and excreta. This research helps determine the potential for human exposure and sheds light on the body's ability to process the compound [Source: Studies on benzyl acetate. III. The percutaneous absorption and disposition of [methylene-14C]benzyl acetate in the rat - PubMed, ].

Toxicological Studies:

Due to its widespread use in various consumer products, benzyl acetate has been evaluated for its potential toxicity. These studies involve exposing animals to different concentrations of the compound and observing any adverse effects. This research is crucial for ensuring the safety of individuals who might be exposed to benzyl acetate through various routes [Source: NTP Toxicology and Carcinogenesis Studies of Benzyl Acetate (CAS No. 140-11-4) in F344/N Rats and B6C3F1 Mice Feed Studies) - PubMed, ].

Application in Plant Science Research:

Benzyl acetate is a natural constituent of various flowers, including jasmine and ylang-ylang. Research has explored its role in plant-insect interactions, investigating how it attracts pollinators or deters herbivores [Source: Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf, ].

Typical of esters:

  • Hydrolysis: In the presence of water, benzyl acetate can hydrolyze to form benzyl alcohol and acetic acid. This reaction is catalyzed by acids or bases.
    Benzyl Acetate+H2OBenzyl Alcohol+Acetic Acid\text{Benzyl Acetate}+\text{H}_2\text{O}\rightarrow \text{Benzyl Alcohol}+\text{Acetic Acid}
  • Transesterification: Benzyl acetate can react with other alcohols to form different esters.
  • Oxidation: Benzyl alcohol, a hydrolysis product, can be oxidized to benzaldehyde.

These reactions highlight the reactivity of benzyl acetate as an ester, especially under acidic or basic conditions .

Benzyl acetate exhibits various biological activities. It is metabolized rapidly in humans through hydrolysis to yield benzyl alcohol and acetate. The benzyl alcohol can further be oxidized to benzaldehyde and benzoic acid, which are then excreted from the body primarily as hippurate or acyl glucuronide .

Toxicity: Although generally recognized as safe in low concentrations, benzyl acetate can be harmful if inhaled or absorbed through the skin. It may cause irritation to the eyes and respiratory tract .

Several methods exist for synthesizing benzyl acetate:

  • Direct Esterification: The most common method involves reacting benzyl alcohol with acetic acid in the presence of an acid catalyst (e.g., sulfuric acid).
  • Phase Transfer Catalysis: This method utilizes phase transfer catalysts to facilitate the reaction between benzyl chloride and sodium acetate.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when combining benzoic acid with aliphatic alcohols in ionic liquids .
  • Palladium-Catalyzed Reactions: Recent advances include palladium-catalyzed processes that allow for more efficient conversions from toluene and acetic acid .

Benzyl acetate has a wide range of applications:

  • Fragrance Industry: Used extensively in perfumes due to its pleasant aroma.
  • Flavoring Agent: Employed in foods and beverages to impart fruity flavors.
  • Pesticide Bait: Utilized in apiculture as a bait for attracting bees.
  • Solvent: Serves as a solvent for various organic compounds in chemical processes .

Benzyl acetate shares similarities with other esters but maintains unique characteristics due to its specific molecular structure. Here are some comparable compounds:

CompoundMolecular FormulaAroma CharacteristicsCommon Uses
Ethyl AcetateC4H8O2FruitySolvent, flavoring agent
Methyl AcetateC3H6O2SweetSolvent, paint thinner
Propyl AcetateC5H10O2FruitySolvent, flavoring agent
Butyl AcetateC6H12O2FruityPaint solvent

Uniqueness of Benzyl Acetate

Benzyl acetate's distinct aroma profile makes it particularly valuable in perfumery compared to other acetates. Its natural occurrence in floral sources also sets it apart from synthetic esters like ethyl acetate or methyl acetate .

Physical Description

Benzyl acetate is a colorless liquid with an odor of pears. (USCG, 1999)
Liquid, Other Solid; Dry Powder, Liquid, Other Solid; Liquid; Other Solid
Colorless liquid with an odor of jasmine or pears; [CHEMINFO]
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid with a sweet, fruity, floral (Jasmine) odour
Colorless liquid with an odor of pears.

Color/Form

WATER-WHITE LIQUID

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

150.068079557 g/mol

Monoisotopic Mass

150.068079557 g/mol

Boiling Point

419.9 °F at 760 mmHg (NTP, 1992)
213 °C
Bp: 134 °C at 102 mm Hg
212.00 to 215.00 °C. @ 760.00 mm Hg
212 °C
419.9 °F

Flash Point

195 °F (NFPA, 2010)
90 °C (closed cup)
90 °C c.c.
195 °F

Heavy Atom Count

11

Taste

BITTER, PUNGENT TASTE

Vapor Density

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
5.1 (AIR= 1)
Relative vapor density (air = 1): 5.1
5.1

Density

1.04 (USCG, 1999) - Denser than water; will sink
1.050 @ 25 °C/4 °C
Relative density (water = 1): 1.1
1.049-1.059
1.04

LogP

1.96 (LogP)
1.96
log Kow = 1.96

Odor

PEAR-LIKE ODOR
CHARACTERISTIC FLOWERY (JASMINE) ODOR
Powerful but thin, sweet floral fresh, fresh and light, fruity odor reminiscent of Jasmin, Gardenia, Muguet, Lily and other flowers.

Decomposition

When heated to decomposition it emits irritating fumes.

Melting Point

-60.7 °F (NTP, 1992)
-51 °C
-51.3 °C
-60.7 °F

UNII

0ECG3V79ZJ

GHS Hazard Statements

Aggregated GHS information provided by 2159 companies from 15 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 779 of 2159 companies. For more detailed information, please visit ECHA C&L website;
Of the 14 notification(s) provided by 1380 of 2159 companies with hazard statement code(s):;
H412 (92.32%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mmHg at 113 °F ; 10 mmHg at 189.7 °F (NTP, 1992)
0.17 [mmHg]
0.177 mm Hg at 25 °C /from experimentally-derived coefficients/
Vapor pressure, Pa at 25 °C: 190
1 mmHg at 113 °F

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

140-11-4

Absorption Distribution and Excretion

Benzyl acetate was absorbed from the gastrointestinal tract of rats and mice, with approximately 90% of the administered dose recovered as various metabolites in the urine within 24 hr. ... This capacity for absorption, metabolism, and disposition was unaffected by the amount or number of doses administered.
The effect of vehicle and occlusion on the in vitro percutaneous absorption of [methylene-14C]-benzyl acetate (1.7-16.6 mg/sq cm) has been studied in diffusion cells using full thickness skin from male Fischer 344 rats. Absorption of neat benzyl acetate through rat skin occluded with parafilm was 49.3 +/- 2.0% (mean +/- SD, n=4) after 48 hr. When benzyl acetate in ethanol was applied to the skin and the skin was occluded with parafilm, the extent of absorption at 48 hr was not significantly different from that after neat application. However at 6 hr, as the ethanol content of the application mixture was increased, the absorption of benzyl acetate through occluded skin was enhanced proportionally. When phenylethanol was used as a vehicle, the extent of the benzyl acetate absorption through occluded skin at 48 hr was enhanced (P less than 0.05) compared with that after application neat; with 50% (v/v) phenyl-ethanol, absorption at 48 hr was 56.3 +/- 4.9%. However, this enhanced absorption did not correlate with the proportion of phenylethanol in the application mixture. When dimethylsulphoxide was used as a vehicle, the extent of absorption of benzyl acetate through occluded skin at 48 hr was enhanced (P less than 0.05) compared with that after application neat (absorption was 59.3 +/- 3.7% of the applied dose when 50% (v/v) dimethylsulphoxide was used). As the dimethylsulphoxide content of the application mixture was increased, the absorption of benzyl acetate was enhanced proportionally. Occlusion of the skin surface with parafilm often significantly enhanced absorption (P less than 0.05), although the effect varied with time and vehicle. In general, the degree of any enhanced absorption caused by the use of a vehicle or occlusion of the skin was small, and, in most cases, would be unlikely to be toxicologically significant.
The comparative absorption of ... benzyl acetate has been studied in rat and human skin, using shaved, full-thickness dorsal skin of male Fischer 344 rats and full-thickness human skin obtained from patients undergoing surgical resection. Penetration of the compound through rat and human skin was evaluated in vitro in flow-through diffusion cells following topical application of neat [methylene-14C] benzyl acetate (33.1 mg/sq cm) to the epidermal surface and occlusion with a teflon cap, 2.9 cm above the skin surface. The absorption of benzyl acetate across rat skin was rapid and extensive, reaching 34.3 +/- 3.9% of the applied dose (11.3 +/- 1.3 mg/sq cm) (mean +/-SD, n=12) at 24 hr and 55.8 +/- 5.0% of the applied dose (18.5 +/- 1.7 mg/sq cm)at 72 hr. The penetration of benzyl acetate was significantly (P<0.05) less rapid and extensive through human skin, reaching 5.5 +/- 0.1% of the applied dose (1.8 +/- 0.0 mg/sq cm) (mean +/- SD, n=12) at 24 hr and 17.8 +/- 3.3% of the applied dose (5.9 +/-1.1 mg sq cm) at 72 hr. The rate of penetration of benzyl acetate was greater through rat skin than through human tissue at all time points studied up to 72 hr. The maximum rate of skin penetration was 0.6 +/- mg/sq cm/hr and 0.1 +/_- 0.0 mg/sq cm/hr through rat and human skin, respectively. These data indicate that systemic exposure to benzyl acetate may occur after skin contact in humans. They also support the evidence from the literature that human skin is generally less permeable to xenobiotics than rat skin.

Metabolism Metabolites

... BENZYL ACETATE IS RAPIDLY HYDROLYZED TO ACETIC ACID AND BENZYL ALCOHOL, AND THE LATTER OXIDIZED TO BENZOIC ACID & ... EXCRETED AS HIPPURIC ACID.
In rats, benzyl acetate is hydrolyzed to benzyl alcohol, which is oxidized to benzoic acid and excreted as hippuric acid and benzyl mercapturic acid.
In a chemical disposition study conducted by the NTP, male Fischer 344 rats and male B6C3F1 mice were shown to efficiently absorb and rapidly metabolize and excrete orally administered benzyl acetate. The doses used in this study were 5, 50, or 500 mg/kg for rats and 10, 100, or 1000 mg/kg for mice in single dose corn oil gavage administrations and 500 mg/kg for rats and 1000 mg/kg for mice daily five times per week for two weeks, also administered by gavage in corn oil. Most (90%) of the benzyl acetate-derived radioactivity was recovered in the urine and none was detected in the liver, blood, muscle, adipose tissue skin, lung, kidney, or stomach of treated rats or mice. The major metabolite isolated in the urine was hippuric acid (94%-99% of the dose). Other metabolites found were mercapturic acid and benzyl alcohol. Benzyl acetate was not detected in the urine of treated animals. Neither the size of the dose nor the frequency of dosing had any effect on the absorption, metabolism, or excretion of this compound. There was no evidence to indicate any saturation of this metabolizing capacity in either species over the range of doses studied.
Effects of gavage versus dosed feed administration on the toxicokinetics of benzyl acetate were studied in male F344 rats and B6C3F1 mice. Benzyl acetate was rapidly hydrolyzed to benzyl alcohol and then oxidized to benzoic acid. After gavage administration of benzyl acetate in corn oil at 500 mg/kg (rats) and 1000 mg/kg(mice), high benzoic acid plasma concentrations were observed. In contrast, much lower benzoic acid plasma concentrations were found after dosed feed administration at about 615 mg/kg/day for rats and about 850 mg/kg/day for mice. Results show that although the daily doses of benzyl acetate are comparable, bolus gavage administration effectively saturated the benzoic acid elimination pathway whereas dosed feed administration did not. In contrast, hippuric acid plasma concentrations were similar after both gavage and dosed feed administration due to the depletion of the glycine supply pool. ...
Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Wikipedia

Benzyl acetate
Nitroacetanilide

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 2nd degree
Cosmetics -> Solvent

Methods of Manufacturing

BY INTERACTION OF BENZYL CHLORIDE & SODIUM ACETATE; BY ACETYLATION OF BENZYL ALCOHOL; OR FROM BENZALDEHYDE & ACETIC ACID WITH ZINC DUST.
METHOD OF PURIFICATION: DISTILLATION.
Prepared from benzyl chloride, acetic acid or sodium acetate and triethylamine: Merker, Scott, J Org Chem 26, 5180 (1961); Hennis et al, Ind Eng Chem Prod Res Develop 6, 193 (1967).

General Manufacturing Information

Plastics Material and Resin Manufacturing
Textiles, apparel, and leather manufacturing
All Other Chemical Product and Preparation Manufacturing
Food, beverage, and tobacco product manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Wholesale and Retail Trade
Acetic acid, phenylmethyl ester: ACTIVE
FEMA NUMBER 2135. NON-ALCOHOLIC BEVERAGES, 7.8 PPM; ICE CREAM, ICES ... 14 PPM; CANDY, 34 PPM; BAKED GOODS, 22 PPM; GELATINS & PUDDINGS, 23 PPM; CHEWING GUM, 760 PPM.

Analytic Laboratory Methods

GC with FID or MS has been used to analyze for benzyl acetate in volatile mixtures.

Clinical Laboratory Methods

Combined GC/MS has been used to detect benzyl acetate at trace levels in mouse urine.

Dates

Modify: 2023-08-15
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry
Southgate et al. Dearomative dihydroxylation with arenophiles. Nature Chemistry, doi: 10.1038/nchem.2594, published online 22 August 2016

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